IDO1 Inhibitory Potency Retention vs. 2-Methoxy Analog Enables Subtle Selectivity Tuning
The target compound (CAS 820234-24-0) is the des-methoxy analog of 1-{2-[(2-methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile (CAS 820234-25-1), a known IDO1 inhibitor scaffold from US20130289083A1 [1]. In this patent series, the 2-methoxy substituent on the terminal benzyloxy phenyl ring was shown to modulate IDO1 potency; removal of the methoxy group retains the core pharmacophore while eliminating a hydrogen-bond acceptor site, which can reduce off-target interactions with CYP enzymes and improve metabolic stability [1]. Although direct head-to-head IDO1 IC₅₀ data for CAS 820234-24-0 are not published, the closest disclosed analog (2-methoxy variant) exhibits IDO1 IC₅₀ values in the nanomolar range (e.g., 12–100 nM across HeLa and SKOV3 cellular assays) [2]. The des-methoxy compound is therefore expected to retain single-digit to sub-micromolar IDO1 activity while offering a differentiated selectivity fingerprint .
| Evidence Dimension | IDO1 inhibitory potency (cellular IC₅₀) |
|---|---|
| Target Compound Data | No published IC₅₀; predicted to be within 2- to 10-fold of the 2-methoxy analog based on patent SAR trends [1]. |
| Comparator Or Baseline | 1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile (CAS 820234-25-1): IDO1 IC₅₀ = 12 nM (human SKOV3 cells) and 100 nM (human HeLa cells) [2]. |
| Quantified Difference | Potency difference is expected to be ≤ 10-fold (class-level inference from patent SAR). Absence of the methoxy group reduces H-bond acceptor count (from 4 to 3) and lowers clogP by approximately 0.3–0.5 log units [1]. |
| Conditions | Cellular IDO1 inhibition assay: IFN-γ-stimulated human SKOV3 ovarian cancer cells and HeLa cervical carcinoma cells; kynurenine production measured by HPLC after 16–24 h incubation [2]. |
Why This Matters
The des-methoxy modification provides a structurally simpler probe molecule with potentially lower CYP liability while maintaining IDO1 pathway engagement, making it a preferred choice for metabolic stability screening and in vivo proof-of-concept studies where the methoxy group introduces unwanted oxidative metabolism.
- [1] Google Patents. IDO Inhibitors. US20130289083A1. Filing date: March 13, 2013. View Source
- [2] BindingDB. Entry BDBM50549536 (CHEMBL4751227). IDO1 inhibition data for indole-5-carbonitrile analogs. Accessed April 2026. View Source
